3-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride

Description

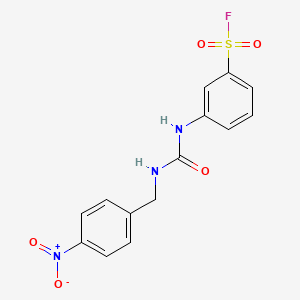

3-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is a synthetic small molecule featuring a benzene sulfonyl fluoride core substituted at the meta position with a urea group linked to a 4-nitrobenzyl moiety. The sulfonyl fluoride group is a reactive electrophile widely utilized in covalent inhibitor design and activity-based protein profiling (ABPP) due to its selectivity for serine hydrolases and other nucleophilic enzyme targets .

Properties

CAS No. |

21315-98-0 |

|---|---|

Molecular Formula |

C14H12FN3O5S |

Molecular Weight |

353.33 g/mol |

IUPAC Name |

3-[(4-nitrophenyl)methylcarbamoylamino]benzenesulfonyl fluoride |

InChI |

InChI=1S/C14H12FN3O5S/c15-24(22,23)13-3-1-2-11(8-13)17-14(19)16-9-10-4-6-12(7-5-10)18(20)21/h1-8H,9H2,(H2,16,17,19) |

InChI Key |

YRKRZQSEVHDLPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)NCC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Chemical Structure

The molecular formula for 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride is \$$ C{13}H9FN2O5S \$$. Its molecular weight is 324.29 g/mol.

Chemical Properties

Key chemical properties include its electrophilic nature due to the sulfonyl fluoride group, which allows it to react with nucleophiles.

Synthesis Methods

General Synthesis

3-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride can be synthesized through various chemical methods from simpler sulfonamide precursors.

Reaction

The synthesis typically involves several steps, including the preparation of the sulfonamide intermediate, followed by its reaction with appropriate reagents to introduce the ureido and nitrobenzyl moieties.

Reagents and Conditions

Common reagents include sulfonyl chlorides, amines, and coupling agents. High-purity reagents are essential to reduce impurities and ensure the quality of the final product.

Reactions

Reactivity

The sulfonyl fluoride group reacts with nucleophilic sites on proteins and other biomolecules, modifying them and influencing biological activity. This property is valuable for studying enzyme mechanisms and protein interactions.

Applications in Scientific Research

This compound has applications in scientific research, such as:

- Enzyme Inhibition Studies The compound is used to study enzyme inhibition.

- Drug Design It serves as an intermediate in the synthesis of various pharmaceutical agents.

- Protein Interaction Studies Due to its electrophilic nature, it is utilized in studying protein interactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the sulfonyl fluoride group can produce various substituted compounds.

Scientific Research Applications

3-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive inhibition where the compound competes with the substrate for the active site .

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between 3-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride and its analogs:

Key Findings from Comparative Studies

A. Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): The 4-nitrobenzyl group in the target compound increases the electrophilicity of the sulfonyl fluoride, enhancing its reactivity toward nucleophilic residues (e.g., serine in hydrolases).

- Chloroethyl vs. Nitrobenzyl: The 2-chloroethyl substituent (CAS 13908-52-6) introduces alkylating capability, enabling dual mechanisms of action (alkylation and sulfonylation). This may expand therapeutic applications but also increases toxicity risks .

B. Positional Isomerism

- Meta vs. Para Substitution: The meta-substituted sulfonyl fluoride in the target compound likely alters steric and electronic interactions with enzyme active sites compared to para-substituted analogs (e.g., CAS 21322-88-3). Meta substitution may improve access to sterically constrained binding pockets .

C. Sulfonyl Group Variants

- Fluoride vs. Chloride: Sulfonyl fluorides (e.g., target compound) exhibit greater stability and selectivity compared to sulfonyl chlorides (e.g., CAS 820245-46-3), which are more reactive but less specific. Sulfonyl chlorides are prone to hydrolysis, limiting their utility in aqueous biological systems .

D. Urea Modifications

- Heterocyclic Substituents: The pyridin-3-yl group in CAS 820245-46-3 adds hydrogen-bonding capacity, which may improve target affinity for kinases or other pyridine-interacting enzymes .

Biological Activity

3-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is a sulfonyl fluoride compound with significant potential in medicinal chemistry and biochemistry. Its unique structure, which includes a sulfonyl fluoride group and a urea moiety, contributes to its biological activity against various targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- A sulfonyl fluoride group, which enhances reactivity.

- A nitrobenzyl moiety that may influence binding affinity to biological targets.

The biological activity of this compound primarily stems from its ability to interact covalently with target proteins. The sulfonyl fluoride group can form irreversible bonds with nucleophilic residues in proteins, particularly serine and cysteine residues. This property is essential for its role as a chemical probe in various biological assays.

Inhibition Studies

Recent studies have focused on the compound's inhibitory effects on specific enzymes and pathways. For instance:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of α/β-hydrolase domain (ABHD) enzymes, which are involved in lipid metabolism and signaling pathways. In vitro studies report an IC50 value of approximately 0.14 μM for certain ABHDs, indicating strong inhibitory potency .

Case Studies

- Cell-Based Assays : In human embryonic kidney cells (HEK293T), the compound demonstrated selective inhibition of ABHD3 without affecting other serine hydrolases, showcasing its potential for targeted therapeutic applications .

- Metabolomic Analysis : Research has indicated that inhibition of ABHD enzymes leads to alterations in lipid profiles within cells, suggesting that the compound can modulate metabolic pathways effectively .

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and biological activities of related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride | Methyl substitution increases lipophilicity | Moderate inhibition of ABHDs | |

| This compound | Lacks methyl group; different steric hindrance | Strong inhibition of ABHD3 | |

| 2-Chloro-4-[3-(3-nitro-phenyl)-ureido]-benzene sulfonyl chloride | Chlorine substitution alters reactivity | Variable activity depending on context |

Q & A

Basic: What are the key structural features of 3-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride, and how do they influence its reactivity?

The compound combines a sulfonyl fluoride group, a urea linkage, and a 4-nitrobenzyl substituent. The sulfonyl fluoride is highly electrophilic, enabling covalent interactions with nucleophiles (e.g., serine residues in enzymes) . The nitro group enhances electron-withdrawing effects, stabilizing intermediates during reactions, while the urea moiety provides hydrogen-bonding potential for target binding .

Basic: What synthetic routes are recommended for preparing this compound, and what purity validation methods are critical?

A multi-step synthesis is typical:

Sulfonation : Introduce the sulfonyl fluoride group via chlorosulfonation followed by fluorination .

Urea Formation : React the intermediate with 4-nitrobenzyl isocyanate under anhydrous conditions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) and /-NMR .

Advanced: How can researchers optimize reaction yields when introducing the urea moiety?

Key factors include:

- Temperature Control : Maintain 0–5°C during isocyanate addition to minimize side reactions .

- Solvent Selection : Use DMF or THF for improved solubility of intermediates .

- Catalysis : Employ triethylamine to deprotonate the amine intermediate, enhancing nucleophilicity .

Contradictions in yield data (e.g., 60–85% in similar compounds) may arise from trace moisture; rigorously anhydrous conditions are essential .

Advanced: What strategies are used to resolve contradictions in enzyme inhibition data?

Discrepancies in IC values (e.g., serine proteases vs. kinases) can be addressed by:

- Kinetic Assays : Compare covalent vs. non-covalent inhibition using pre-incubation protocols .

- Mass Spectrometry : Confirm covalent adduct formation with target enzymes .

- Structural Analysis : Use X-ray crystallography (e.g., PDB: 6UVF) to validate binding modes .

Basic: How does this compound compare to structurally related sulfonyl fluorides in terms of biological activity?

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-(3-(4-Aminobenzyl)ureido)benzene-1-sulfonyl fluoride | Amino group enhances solubility | Moderate hNE inhibition |

| 3-(4-Nitrophenyl)butanamido analog | Extended alkyl chain | Improved membrane permeability |

| Target compound | Nitrobenzyl group | Higher electrophilicity, broader protease inhibition |

Advanced: What methodologies are recommended for studying its metabolic stability in vitro?

- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound loss via LC-MS/MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

- Reactive Metabolite Trapping : Employ glutathione (GSH) to trap electrophilic intermediates .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- NMR : -NMR confirms sulfonyl fluoride integrity (δ ~55–60 ppm) .

- IR Spectroscopy : Urea C=O stretch (~1640 cm) and nitro group (~1520 cm) .

- HRMS : Validate molecular formula (e.g., [M+H] for CHFNOS) .

Advanced: How can researchers address solubility challenges in biological assays?

- Co-solvents : Use DMSO (<1% v/v) to maintain solubility without denaturing proteins .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetoxymethyl) to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .

Advanced: What computational tools are effective for predicting target interactions?

- Docking Studies : Use AutoDock Vina with crystal structures (e.g., BCL-XL in PDB: 6UVF) to model binding .

- MD Simulations : GROMACS for assessing stability of covalent enzyme-inhibitor complexes .

- QSAR Models : Train on nitroaryl-sulfonyl fluoride datasets to predict off-target effects .

Basic: What safety precautions are necessary when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.